2-(5-Bromopyridin-3-yl)propane-1,3-diol

Description

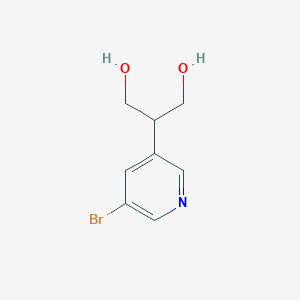

2-(5-Bromopyridin-3-yl)propane-1,3-diol is a synthetic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a propane-1,3-diol moiety at the 3-position. Synthesis methods for related brominated diols involve halogenation and nucleophilic substitution reactions, as seen in the preparation of PETN derivatives and iodomethyl analogs .

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)propane-1,3-diol |

InChI |

InChI=1S/C8H10BrNO2/c9-8-1-6(2-10-3-8)7(4-11)5-12/h1-3,7,11-12H,4-5H2 |

InChI Key |

GWOGZKJDLSHMIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C(CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol

This compound replaces the propane-1,3-diol group with a propargyl alcohol (prop-2-yn-1-ol). The alkyne moiety enhances reactivity in click chemistry, while the bromopyridine group retains electrophilicity for substitution reactions.

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Substitution with an amino-fluoropyridine group and ester functionality shifts reactivity toward nucleophilic acyl substitutions. The lack of diol groups reduces hydrophilicity, limiting utility in aqueous systems .

Phenolic and Phenyl-Substituted Diols

2-(4-Hydroxyphenyl)propane-1,3-diol

Isolated from Taxus cuspidata , this compound replaces the bromopyridine with a 4-hydroxyphenyl group. The phenolic hydroxyl enhances antioxidant activity and hydrogen-bonding capacity, as seen in its bioactivity against DL-galactosamine-induced hepatocyte damage .

2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol

The methoxy and hydroxyl groups on the phenyl ring mimic lignin subunits, influencing solubility in polar solvents and reactivity in oxidative environments . Unlike the bromopyridine derivative, this compound participates in lignin-like polymerization .

Amino-Substituted Diols

Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol)

A clinically approved immunomodulator, fingolimod’s amino and long alkyl chain enable membrane permeability and sphingosine-1-phosphate receptor targeting . The bromopyridine analog lacks this lipophilic backbone, suggesting divergent pharmacological applications.

Cyclohexyl-Substituted Diols

trans-4´-Ethylcyclohexylpropane-1,3-diol

Used in liquid crystal precursors, the cyclohexyl group imparts rigidity and mesophase behavior (Cr 54°C, Sb 84–85°C) . The bromopyridine derivative’s planar aromatic system may alter mesogenic properties due to π-π interactions.

Key Comparative Data

Research Findings and Implications

- Reactivity : The bromine atom in this compound facilitates nucleophilic aromatic substitution, contrasting with the hydroxyl/methoxy groups in phenyl analogs, which undergo oxidation or ether cleavage .

- Bioactivity : Phenyl diols (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) exhibit hepatoprotective effects , while the bromopyridine derivative’s bioactivity remains unexplored but may align with pyridine-based drugs.

- Material Applications : Cyclohexyl diols form liquid crystals , whereas the bromopyridine analog’s planar structure could enable coordination chemistry or π-stacking in supramolecular assemblies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.